4-(Benzyl(2-(4-nitrophenoxy)ethyl)amino)butanoic acid
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Overview
Description
4-(Benzyl(2-(4-nitrophenoxy)ethyl)amino)butanoic acid is an organic compound with a complex structure that includes a benzyl group, a nitrophenoxy group, and an amino butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyl(2-(4-nitrophenoxy)ethyl)amino)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Etherification: The reaction of 4-nitrophenol with an appropriate alkyl halide to form 4-nitrophenoxyalkane.
Amidation: The reaction of the 4-nitrophenoxyalkane with an amino acid derivative to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyl(2-(4-nitrophenoxy)ethyl)amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce new functional groups to the benzyl moiety.
Scientific Research Applications
4-(Benzyl(2-(4-nitrophenoxy)ethyl)amino)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzyl(2-(4-nitrophenoxy)ethyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyl(2-(4-aminophenoxy)ethyl)amino)butanoic acid: Similar structure but with an amino group instead of a nitro group.
4-(Benzyl(2-(4-methoxyphenoxy)ethyl)amino)butanoic acid: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
4-(Benzyl(2-(4-nitrophenoxy)ethyl)amino)butanoic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the benzyl, nitrophenoxy, and amino butanoic acid moieties also contributes to its unique properties and applications.
Properties
IUPAC Name |
4-[benzyl-[2-(4-nitrophenoxy)ethyl]amino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c22-19(23)7-4-12-20(15-16-5-2-1-3-6-16)13-14-26-18-10-8-17(9-11-18)21(24)25/h1-3,5-6,8-11H,4,7,12-15H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVUMWOVZMGZNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCCC(=O)O)CCOC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697123 |
Source
|
Record name | 4-{Benzyl[2-(4-nitrophenoxy)ethyl]amino}butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245647-24-8 |
Source
|
Record name | 4-{Benzyl[2-(4-nitrophenoxy)ethyl]amino}butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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